2-呋喃丙醇,四氢-

描述

Synthesis Analysis

The synthesis of "2-Furanpropanol, tetrahydro-" and related compounds involves various methodologies that have been developed to achieve high regio- and stereoselectivity. A noteworthy approach is the one-pot reaction that affords the desired furofuranones with high selectivity, as demonstrated in the synthesis of tetrahydrofuro[3,2-b]furan-2(3H)-one derivatives, which are synthons for natural products with biological interest (Montaña et al., 2016). This method exemplifies the advancements in synthesizing furan derivatives through regio- and stereoselective reactions.

Molecular Structure Analysis

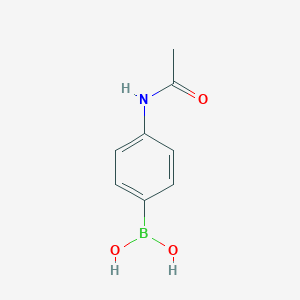

The molecular structure of "2-Furanpropanol, tetrahydro-" is characterized by the presence of the tetrahydrofuran ring, which impacts its chemical reactivity and physical properties. The synthesis and structural elucidation of various furan and tetrahydrofuran derivatives, including the X-ray structures of specific compounds, highlight the diversity and complexity of these molecules (Wang et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of "2-Furanpropanol, tetrahydro-" derivatives encompasses a wide range of reactions, including conjugated hydrogenolysis, which leads to the formation of furan and tetrahydrofuran homologs (Bel'skii, 1962). This process underscores the versatility of furan derivatives in organic synthesis, enabling the production of various homologs with different substituents.

Physical Properties Analysis

The physical properties of "2-Furanpropanol, tetrahydro-" derivatives, such as boiling point, miscibility with water, and stability, are crucial for their application in organic synthesis and industrial processes. For example, 2-Methyltetrahydrofuran (2-MeTHF) is highlighted for its remarkable stability and low miscibility with water, making it a preferred solvent for organometallic reactions and lignocellulosic material processing (Pace et al., 2012).

Chemical Properties Analysis

The chemical properties of "2-Furanpropanol, tetrahydro-" derivatives are central to their functionality in various chemical reactions and applications. The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks illustrates the potential of these compounds in creating materials with desirable properties (Jiang et al., 2014). This approach emphasizes the role of furan derivatives in sustainable chemistry and materials science.

科学研究应用

催化氢化过程

- 研究调查了 α-甲基-2-呋喃丙醇的氢化,表明它通过呋喃环的氢解转化为各种产物,包括四氢-2-甲基-5-丙基呋喃 (Bel'skii, Shuikin, & Shostakovskii, 1963)。

四氢呋喃同系物的合成

- α-烷基-2-呋喃丙醇已转化为呋喃和四氢呋喃同系物,证明了 2-呋喃丙醇,四氢- 在合成这些化合物中的潜力 (Bel'skii, 1962)。

生物质衍生的溶剂应用

- 源自糠醛或乙酰丙酸等可再生资源的 2-甲基-四氢呋喃 (2-MeTHF) 是有机化学中一种有前途的替代溶剂,包括涉及有机金属和有机催化的合成 (Pace et al., 2012)。

γ-酮醇和二氢呋喃的合成

- 已经开发出一种从 2-呋喃丙醇制备 γ-酮醇和 2,3-二氢呋喃的方法,为合成这些化合物提供了新的途径 (Bel'skii, Shuikin, & KarakhanovRobert, 1964)。

糠醛加氢成生物燃料

- 糠醛的加氢是一个过程,其中可能涉及四氢呋喃衍生物(如 2-呋喃丙醇,四氢-),是将呋喃组分升级为生物燃料的关键反应 (Wang et al., 2019)。

一锅法转化为 2-甲基四氢呋喃

- 已经开发出一种使用非贵金属催化剂将糠醛转化为 2-甲基四氢呋喃的一锅法,表明 2-呋喃丙醇,四氢- 在高效生物质转化中的潜力 (Liu et al., 2020)。

草莓中的生物合成研究

- 对草莓愈伤组织培养的研究表明,与 2-呋喃丙醇,四氢- 相关的化合物,如 2-羟基丙醛,是某些呋喃酮生物合成中的关键前体 (Zabetakis, Moutevelis-Minakakis, & Gramshaw, 1999)。

有机化学中的合成应用

- 该化合物已被用于醇的保护作为四氢-2-呋喃基醚,证明了它在合成有机化学中的用途 (Kruse, Jonkers, Dert, & Gen, 2010)。

未来方向

Furan derivatives, such as “2-Furanpropanol, tetrahydro-”, have been identified as promising platform chemicals derived directly from biomass . The hydrogenation of these compounds is a versatile reaction that can upgrade furanic components to biofuels . This suggests that “2-Furanpropanol, tetrahydro-” and similar compounds could play a significant role in the future of sustainable energy and chemical production .

属性

IUPAC Name |

3-(oxolan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-1-3-7-4-2-6-9-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYHFICIWQBZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

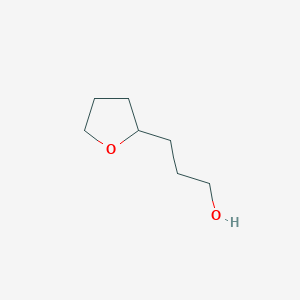

C1CC(OC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883349 | |

| Record name | 2-Furanpropanol, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furanpropanol, tetrahydro- | |

CAS RN |

767-08-8 | |

| Record name | Tetrahydro-2-furanpropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanpropanol, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FURANPROPANOL, TETRAHYDRO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanpropanol, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanpropanol, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofuran-2-propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

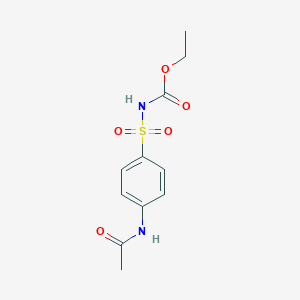

![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)

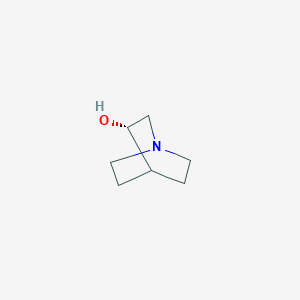

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)

![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)